molecular formula C15H24N4O2 B3291967 Tert-butyl methyl(1-(pyrimidin-2-yl)piperidin-4-yl)carbamate CAS No. 874832-34-5

Tert-butyl methyl(1-(pyrimidin-2-yl)piperidin-4-yl)carbamate

Cat. No.: B3291967
CAS No.: 874832-34-5
M. Wt: 292.38 g/mol
InChI Key: USQKCQDVPQTCGB-UHFFFAOYSA-N
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Description

Tert-butyl methyl(1-(pyrimidin-2-yl)piperidin-4-yl)carbamate is a synthetic organic compound with a complex structure that includes a pyrimidine ring, a piperidine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl methyl(1-(pyrimidin-2-yl)piperidin-4-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Tert-butyl methyl(1-(pyrimidin-2-yl)piperidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl methyl(1-(pyrimidin-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate
  • Tert-butyl methyl(1-(pyrimidin-2-yl)piperidin-3-yl)carbamate
  • Tert-butyl piperidin-4-ylcarbamate

Uniqueness: Tert-butyl methyl(1-(pyrimidin-2-yl)piperidin-4-yl)carbamate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biological systems.

Properties

IUPAC Name

tert-butyl N-methyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18(4)12-6-10-19(11-7-12)13-16-8-5-9-17-13/h5,8-9,12H,6-7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQKCQDVPQTCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134780
Record name Carbamic acid, methyl[1-(2-pyrimidinyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874832-34-5
Record name Carbamic acid, methyl[1-(2-pyrimidinyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874832-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, methyl[1-(2-pyrimidinyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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